2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE
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Overview
Description
2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a dimethoxyphenylamino group attached to a dimethyl-nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE typically involves the reaction of 2,4-dimethoxyaniline with 4,6-dimethyl-2-chloronicotinonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-pyridine
- 2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-benzonitrile
- 2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-quinoline
Uniqueness
2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(2,4-dimethoxyanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)18-16(13(10)9-17)19-14-6-5-12(20-3)8-15(14)21-4/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQUOOAEXNYECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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